3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDUNYBSJYHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=C3N2C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to further cyclization and oxidation steps to yield the desired product .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Anti-Alzheimer Drug Development
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including 3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid, as multi-target agents for Alzheimer’s disease (AD). These compounds have been shown to inhibit key enzymes involved in AD progression, such as BACE1 (Beta-Site APP Cleaving Enzyme 1) and BuChE (Butyrylcholinesterase).
Case Study:
- A series of derivatives were synthesized and evaluated for their inhibitory activities against BACE1. Compounds with dichloro substitutions demonstrated IC50 values as low as 8.9 μM, indicating strong potential for further development as therapeutic agents against AD .
| Compound | BACE1 IC50 (μM) | BuChE IC50 (μM) | Antioxidant Activity (IC50 μM) |
|---|---|---|---|
| 7f | 12 | 3.2 | 10.2 |
| 7g | 8.9 | 2.5 | - |
Inhibition of Insulin-Regulated Aminopeptidase (IRAP)
Another area of interest is the inhibition of IRAP, which has been linked to cognitive enhancement in animal models. Compounds based on the imidazo[1,5-a]pyridine scaffold showed promising results in improving cognitive functions.
Research Findings:
- A study reported that a compound derived from this scaffold exhibited an IC50 value of 2.9 µM against IRAP, suggesting its potential as a cognitive enhancer .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,5-a]pyridine derivatives is crucial for optimizing their pharmacological properties. Modifications to the phenyl ring and the urea moiety have been shown to significantly affect both inhibitory potency and solubility.
Key Observations:
- Removal of certain substituents led to decreased activity, while elongation of spacers between functional groups could restore activity levels .
Future Directions in Research
The ongoing synthesis and evaluation of novel derivatives are essential for uncovering additional therapeutic applications of this compound. Potential areas include:
- Neuroprotective Agents: Further exploration into its ability to protect neuronal cells from oxidative stress.
- Multi-target Drugs: Development of compounds that can act on multiple pathways involved in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
The molecular pathways involved in its mechanism of action depend on the specific application and target. In some cases, the compound may activate signaling pathways that lead to cell death or inhibit pathways that promote inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The imidazo[1,5-a]pyridine scaffold is versatile, with substituents modulating biological activity, solubility, and synthetic accessibility. Below is a comparative analysis of key analogs:
Table 1: Molecular Properties of Selected Imidazo[1,5-a]pyridine Derivatives
*Estimated based on cyclohexyl (C₆H₁₁) substitution.
Key Observations:
The benzyl substituent introduces aromaticity, favoring interactions with hydrophobic binding pockets in proteins .
Positional Isomerism :
- Moving the carboxylic acid from position 1 to 3 (as in 1-cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and target affinity .
Table 2: Hazard and Handling Data
Biological Activity
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic imidazo-pyridine structure, which is known for its diverse biological activities. The presence of the cyclohexyl group influences its lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.
Cytotoxicity and Cancer Research
Studies have indicated that various imidazo[1,5-a]pyridine derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against human cancer cells such as HeLa and A549 . The mechanism often involves inhibition of tubulin polymerization or interference with cellular signaling pathways.
Enzyme Interaction
The biological activity of this compound may involve interactions with specific enzymes or receptors. For instance, compounds in this class can inhibit kinases or other enzymes through competitive binding at active sites, leading to altered cellular functions and signaling pathways.
Cellular Effects
This compound may influence various cellular processes, including apoptosis and cell cycle regulation. The exact pathways remain to be fully elucidated but are likely linked to its ability to modulate gene expression and protein activity through direct interactions with biomolecules.
Study on Antitubercular Agents
A notable study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antitubercular properties. Compounds were screened against drug-resistant strains of Mycobacterium tuberculosis, revealing promising candidates for further development due to their low MIC values and favorable pharmacokinetic profiles .
Cytotoxicity Evaluation
In another study focusing on the cytotoxic effects of related compounds, several derivatives were tested against HeLa cells. The results indicated that certain modifications to the imidazo[1,5-a]pyridine scaffold could enhance cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug development .
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation or multicomponent reactions. A prevalent method uses imidazo[1,5-a]pyridine scaffolds functionalized with cyclohexyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, Diels-Alder reactions (elevated temperatures, Lewis acid catalysts) are employed to form the bicyclic core, followed by carboxylation at the 1-position . Yield optimization requires precise control of anhydrous conditions and stoichiometric ratios of reagents like cyclohexylmagnesium bromide. Purification often involves recrystallization or reverse-phase HPLC to isolate the carboxylic acid derivative .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Key techniques include:
- NMR Spectroscopy : and NMR confirm the cyclohexyl group’s stereochemistry and imidazo[1,5-a]pyridine ring substitution patterns. Aromatic protons in the 6–8 ppm range and cyclohexyl protons at 1.2–2.5 ppm are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHNO) with exact mass matching .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies show degradation under prolonged UV exposure or acidic/basic conditions. Storage recommendations include inert atmospheres (N), desiccated environments, and temperatures below –20°C .
Advanced Research Questions
Q. How can researchers address low yields in the final carboxylation step during synthesis?
Low yields often arise from incomplete deprotection of ester intermediates or side reactions. Strategies include:
- Using microwave-assisted synthesis to enhance reaction kinetics and reduce byproduct formation .
- Employing protective groups (e.g., tert-butyl esters) that cleave under mild acidic conditions (TFA/CHCl) .
- Optimizing catalyst systems : Pd(OAc)/Xantphos for Suzuki-Miyaura couplings improves cyclohexyl group incorporation .
Q. What methodologies are used to analyze conflicting biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from assay conditions or compound purity. Resolving these requires:
- Dose-response validation : EC/IC curves across multiple replicates.
- Orthogonal assays : Compare fluorescence-based assays with radiometric or SPR-based methods .
- Purity reassessment : Quantify impurities via HPLC-UV/ELSD and correlate with activity outliers .
Q. How can computational modeling guide the design of analogs with improved target binding?
- Molecular docking : Tools like AutoDock Vina predict binding poses in enzyme active sites (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the carboxylic acid moiety and Arg120/His90 residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize electron-withdrawing groups at the 3-position .
- MD simulations : Assess conformational stability of the cyclohexyl group in hydrophobic pockets over 100-ns trajectories .
Q. What strategies resolve spectral data contradictions (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Anomalies may arise from dynamic stereochemistry or solvent effects. Approaches include:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange .
- COSY/NOESY : Map through-space couplings to confirm substituent orientations.
- Deuterated solvent screening : Compare DMSO-d vs. CDCl to isolate solvent-induced shifts .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclohexylation | CyclohexylMgBr, Pd(dppf)Cl | 65–78 | ≥95% |
| Carboxylation | CO (1 atm), CuI, 80°C | 42–55 | 90–93% |
| Deprotection | TFA/DCM, rt, 2h | 85–92 | ≥98% |
Table 2. Biological Activity Comparison Across Assays
| Assay Type | Target Enzyme | IC (µM) | Notes |
|---|---|---|---|
| Fluorescence | COX-2 | 0.12 ± 0.03 | High purity (99%) |
| Radiometric | COX-2 | 0.31 ± 0.07 | 5% impurity detected |
| SPR | COX-2 | 0.18 ± 0.05 | Buffer: 10 mM PBS, pH 7.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
